molecular formula C8H8BrNO B1603648 2-Bromo-1-(6-methylpyridin-2-yl)ethanone CAS No. 88625-09-6

2-Bromo-1-(6-methylpyridin-2-yl)ethanone

Cat. No.: B1603648
CAS No.: 88625-09-6
M. Wt: 214.06 g/mol
InChI Key: UTOCGDHGZVWDAJ-UHFFFAOYSA-N
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Description

2-Bromo-1-(6-methylpyridin-2-yl)ethanone is a chemical compound with the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol. It is a brominated derivative of ethanone, featuring a pyridine ring substituted with a methyl group at the 6-position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(6-methylpyridin-2-yl)ethanone typically involves the bromination of 1-(6-methylpyridin-2-yl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(6-methylpyridin-2-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.

    Reduction: Formation of 1-(6-methylpyridin-2-yl)ethanol.

    Oxidation: Formation of 6-methylpyridine-2-carboxylic acid.

Scientific Research Applications

2-Bromo-1-(6-methylpyridin-2-yl)ethanone is utilized in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: In the study of enzyme inhibition and as a potential ligand for receptor binding studies.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(6-methylpyridin-2-yl)ethanone involves its interaction with biological molecules through its reactive bromine and carbonyl groups. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s structure allows it to interact with specific molecular targets, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-methylpyridin-2-yl)ethanone
  • 2-Bromo-1-(6-chloropyridin-2-yl)ethanone
  • 2-Bromo-1-(6-methylpyridin-3-yl)ethanone

Uniqueness

2-Bromo-1-(6-methylpyridin-2-yl)ethanone is unique due to the specific positioning of the methyl group on the pyridine ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

IUPAC Name

2-bromo-1-(6-methylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-6-3-2-4-7(10-6)8(11)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOCGDHGZVWDAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600555
Record name 2-Bromo-1-(6-methylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88625-09-6
Record name 2-Bromo-1-(6-methylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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